
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Overview
Description
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound with a molecular formula of C10H8BrNO4. It is known for its unique structure, which includes a benzoxazine ring fused with a brominated oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while reduction would yield a hydroxyl derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been studied for its effectiveness against various bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
1.2 Anticancer Potential
Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents. This compound has shown promise in preclinical trials for inhibiting tumor growth in certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells makes it a candidate for further development in cancer therapy.
1.3 Neuroprotective Effects
Recent findings suggest that compounds similar to methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may possess neuroprotective properties. These effects are attributed to the compound's antioxidant activity, which helps mitigate oxidative stress in neuronal cells.
Materials Science
2.1 Polymer Chemistry
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers are exploring its use in creating high-performance materials for aerospace and automotive applications.
2.2 Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a curing agent in coatings and adhesives. Its application can lead to improved adhesion properties and resistance to environmental degradation, making it suitable for industrial coatings.
Agricultural Chemistry
3.1 Pesticidal Properties
Emerging studies indicate that methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may exhibit pesticidal activity against certain agricultural pests. This application could provide an environmentally friendly alternative to traditional synthetic pesticides.
3.2 Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to stress factors such as drought and disease.
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM after 48 hours of treatment. |
Study C | Polymer Chemistry | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices compared to control samples. |
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the oxo group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate: A closely related compound with similar structural features.
6-Bromo-3,4-dihydro-8-(methoxycarbonyl)-3-oxo-2H-1,4-benzoxazine: Another similar compound with slight variations in the functional groups.
Uniqueness
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific combination of a brominated oxo group and a benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 141761-85-5) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₀H₈BrNO₄
- Molecular Weight : 286.08 g/mol
- Melting Point : 264–265 °C
Antimicrobial Activity
Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. Specifically, studies on related compounds indicate that modifications in the benzoxazine structure can enhance their efficacy against various pathogens.
Compound | Activity Type | Reference |
---|---|---|
6-Bromo derivatives | Antibacterial | |
Oxo-benzoxazines | Antifungal | |
Benzoxazine derivatives | Antiviral |
Anticancer Properties
Benzoxazine derivatives have been studied for their anticancer potential. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study : A study involving a related benzoxazine compound demonstrated its ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest that methyl 6-bromo-3-oxo derivatives may have similar effects.
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazines have been documented, with compounds showing the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings :
- In vitro studies indicate that benzoxazine derivatives can significantly reduce TNF-alpha and IL-6 levels in macrophages.
- Animal models have shown reduced edema and inflammation markers upon administration of these compounds.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Reduction : Some derivatives demonstrate antioxidant properties, reducing oxidative stress in cells and tissues.
Safety Profile
While methyl 6-bromo-3-oxo derivatives show promising biological activities, safety assessments indicate potential irritant effects:
Hazard Class | Risk Statements |
---|---|
GHS07 | H315 - Causes skin irritation |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation |
Q & A
Q. Basic: What is the molecular formula and weight of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, and how are these parameters experimentally determined?
Answer:
The molecular formula is C₁₀H₁₀BrNO₃ , with a molecular weight of 272.10 g/mol (calculated using IUPAC atomic masses). Experimental determination involves high-resolution mass spectrometry (HRMS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential to resolve signals from the benzoxazine core, bromo substituent, and ester group .
Q. Basic: What synthetic strategies are employed to prepare Methyl 6-bromo-3-oxo-3,4-benzoxazine derivatives, and what intermediates are critical?
Answer:
A common approach involves:
Ring Construction : Condensation of 6-bromo-2-aminophenol derivatives with α-keto esters under acidic or microwave-assisted conditions to form the benzoxazine core .
Esterification : Methylation of the carboxylic acid precursor (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid) using dimethyl sulfate or methyl iodide in the presence of a base like K₂CO₃ .
Critical intermediates include 6-bromo-2-aminophenol and α-keto esters , which require strict anhydrous conditions to avoid side reactions .
Q. Advanced: How does the bromo substituent at position 6 influence the electronic and steric properties of the benzoxazine core in cross-coupling reactions?
Answer:
The bromo group acts as a directing group in Suzuki-Miyaura or Ullmann coupling reactions. Electron-withdrawing effects from the bromine enhance the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution. However, steric hindrance at position 6 may reduce reactivity in bulky catalyst systems (e.g., Pd(PPh₃)₄). Computational studies (DFT) can model charge distribution and predict regioselectivity, while X-ray crystallography (e.g., similar structures in ) reveals bond angles and spatial constraints .
Q. Advanced: What are the challenges in resolving enantiomers of Methyl 6-bromo-3-oxo-3,4-benzoxazine derivatives, and what chiral resolution methods are effective?
Answer:
Challenges include:
- Low natural symmetry of the benzoxazine ring.
- Overlapping signals in chiral HPLC due to similar polarity of enantiomers.
Effective methods: - Chiral Stationary Phases : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .
- X-ray Crystallography with Chiral Auxiliaries : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .
Q. Basic: How is the purity of Methyl 6-bromo-3-oxo-3,4-benzoxazine-8-carboxylate validated, and what analytical thresholds are acceptable for pharmacological studies?
Answer:
Purity is validated via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is required for in vitro assays.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (<0.5% weight loss up to 150°C) .
Q. Advanced: What mechanistic insights explain the neuroprotective activity of structurally related 1,4-benzoxazine derivatives, and how can this guide SAR studies?
Answer:
Mechanisms include:
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) via the 3-oxo group and aromatic π-system .
- Enzyme Inhibition : Binding to kinase or protease active sites (e.g., ROR-γ modulation, as in ).
For SAR: - Introduce electron-donating groups (e.g., -OCH₃) at position 8 to enhance bioavailability.
- Replace the bromo group with bioisosteres (e.g., -CF₃) to improve metabolic stability .
Q. Basic: What safety precautions are recommended when handling Methyl 6-bromo-3-oxo-3,4-benzoxazine-8-carboxylate in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Q. Advanced: How can computational modeling predict the compound’s pharmacokinetic properties, such as logP or CYP450 interactions?
Answer:
- logP Prediction : Use software like ACD/Labs or Molinspiration to estimate hydrophobicity (experimental logP ~2.1).
- CYP450 Inhibition : Molecular docking (AutoDock Vina) against CYP3A4 and CYP2D6 isoforms identifies potential metabolic liabilities.
- ADMET Profiling : SwissADME or ADMETLab2.0 predicts absorption, distribution, and toxicity profiles .
Q. Basic: What crystallization solvents yield high-quality single crystals of 3-oxo-benzoxazine derivatives for X-ray studies?
Answer:
- Slow Evaporation : Use ethyl acetate/hexane (1:3) or methanol/dichloromethane (1:5) mixtures.
- Diffraction-Quality Crystals : Require low polarity solvents to minimize disorder, as demonstrated in for analogous structures.
Q. Advanced: How does the compound’s electronic structure influence its UV-Vis and fluorescence spectra?
Answer:
- UV-Vis : Absorption bands at ~270 nm (π→π* transitions of the benzoxazine ring) and ~320 nm (n→π* from the 3-oxo group).
- Fluorescence : Emission at ~400 nm (quantum yield Φ ~0.15) due to extended conjugation. Solvatochromic shifts in polar solvents (e.g., DMSO) indicate intramolecular charge transfer .
Properties
IUPAC Name |
methyl 6-bromo-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFERASKAOESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576548 | |
Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-85-5 | |
Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.